2-hexylidenecyclopentan-1-one

Skin sensitization LLNA EC3 IFRA Standard

2-Hexylidenecyclopentan-1-one (CAS 17373-89-6, synonym Jasmalone) is an α,β-unsaturated cyclic ketone of formula C₁₁H₁₈O and molecular weight 166.26 g/mol, belonging to the fragrance structural group ketones alkyl cyclic. It is a pale yellowish oily liquid with a powerful warm-floral, green-fruity odour and spicy herbaceous undertones, insoluble in water but miscible in ethanol and soluble in oils.

Molecular Formula C11H18O
Molecular Weight 166.26 g/mol
CAS No. 17373-89-6
Cat. No. B155602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hexylidenecyclopentan-1-one
CAS17373-89-6
Synonyms2-Hexylidene-cyclopentanone;  2-(Hexylidene)-1-cyclopentanone;  2-Hexylidenecyclopentanone
Molecular FormulaC11H18O
Molecular Weight166.26 g/mol
Structural Identifiers
SMILESCCCCCC=C1CCCC1=O
InChIInChI=1S/C11H18O/c1-2-3-4-5-7-10-8-6-9-11(10)12/h7H,2-6,8-9H2,1H3/b10-7-
InChIKeyWZPGQHVPSKTELT-YFHOEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water;  soluble in oils
Miscible at room temperature (in ethanol)

2-Hexylidenecyclopentan-1-one (CAS 17373-89-6) Procurement Guide: Evidence-Based Selection Over Structural Analogs


2-Hexylidenecyclopentan-1-one (CAS 17373-89-6, synonym Jasmalone) is an α,β-unsaturated cyclic ketone of formula C₁₁H₁₈O and molecular weight 166.26 g/mol, belonging to the fragrance structural group ketones alkyl cyclic [1]. It is a pale yellowish oily liquid with a powerful warm-floral, green-fruity odour and spicy herbaceous undertones, insoluble in water but miscible in ethanol and soluble in oils [2]. This compound holds dual regulatory status as both a FEMA GRAS flavoring substance (FEMA 2573) and a JECFA-evaluated food flavouring agent (JECFA 1106), with an ADI of 'No safety concern at current levels of intake' [3]. Unlike many structurally similar cyclopentanone derivatives, 2-hexylidenecyclopentan-1-one is one of only three members of the cyclopentanone/cyclopentenone fragrance group that carries an IFRA Standard due to weak skin sensitization potential [4].

Why 2-Hexylidenecyclopentan-1-one Cannot Be Interchanged with Saturated or Other Chain-Length Cyclopentanone Analogs


Within the alkyl cyclic ketone fragrance family, compounds differing by a single carbon in chain length or by saturation of the exocyclic double bond exhibit measurably divergent physicochemical, toxicological, and organoleptic properties [1]. The exocyclic α,β-unsaturated carbonyl system in 2-hexylidenecyclopentan-1-one introduces conjugated electrophilic reactivity absent in saturated analogs such as 2-hexylcyclopentanone (CAS 13074-65-2) and 2-heptylcyclopentanone (CAS 137-03-1), which has direct consequences for skin sensitization potential [2]. The E/Z isomeric mixture (approximately 50/50) specified under JECFA and EFSA monographs defines the evaluated and approved substance; single-isomer preparations (e.g., (2E)-2-hexylidenecyclopentan-1-one, CAS 103517-11-9) lack equivalent regulatory safety clearance and are not interchangeable for food or fragrance compliance [3]. Furthermore, the six-carbon hexylidene chain length generates a vapor pressure, logP, and water solubility profile distinct from the pentylidene (C5), heptylidene (C7), and butylidene (C4) homologs, directly affecting fragrance tenacity and performance in hydroalcoholic versus oil-based formulations [4]. Generic substitution without accounting for these quantifiable differences risks non-compliance with IFRA Standards, altered sensory performance, and regulatory rejection in food-flavoring applications.

Quantitative Differentiation Evidence: 2-Hexylidenecyclopentan-1-one vs. Closest Analogs


Skin Sensitization: LLNA EC3 Value of 2.4% Defines IFRA-Restricted Status vs. Non-Sensitizing Class Majority

In the Local Lymph Node Assay (LLNA), 2-hexylidenecyclopentan-1-one yields an EC3 value of 2.4% (0.14 M), classifying it as a weak skin sensitizer [1]. This EC3 value places it among only three compounds out of the 25-member cyclopentanone/cyclopentenone fragrance ingredient group (16 cyclopentanones and 9 cyclopentenones) that triggered an IFRA Standard for sensitization, alongside 2-heptylidenecyclopentan-1-one and 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one [2]. The remaining 22 materials in the class were non-sensitizing in HRIPT or maximization tests at concentrations higher than current reported use levels and carry no IFRA restriction [2]. For procurement, this means 2-hexylidenecyclopentan-1-one is one of a small subset requiring mandatory IFRA-compliant use concentration limits, whereas most structural analogs (including 2-hexylcyclopentanone, 2-pentylcyclopentan-1-one, and 2-heptylcyclopentanone) can be formulated without sensitization-driven concentration caps.

Skin sensitization LLNA EC3 IFRA Standard Fragrance safety Dermatotoxicology

Enoate Reductase Substrate Specificity: 61% NADH / 67% NADPH Conversion Differentiates from C4, C5, and C7 Homologs

Under identical in vitro conditions with enoate reductase (EC 1.3.1.9), 2-hexylidenecyclopentan-1-one exhibits a substrate conversion of 61% using NADH and 67% using NADPH as cofactor [1]. In direct head-to-head comparison from the same BRENDA dataset, the pentylidene analog (C5) is completely converted (100% with NADH), the butylidene analog (C4) achieves 81% conversion (NADH), while the heptylidene analog (C7) reaches 63% (NADH) and 82% (NADPH) [1]. This non-linear relationship between chain length and enzymatic conversion efficiency—with the C6 chain at an intermediate plateau—indicates that 2-hexylidenecyclopentan-1-one occupies a distinct position on the substrate specificity curve of this industrially relevant reductase. The moderate conversion rate makes it suitable for kinetic resolution or partial reduction strategies where complete conversion is undesirable.

Biocatalysis Enoate reductase Enzyme substrate specificity Green chemistry NADH/NADPH

Vapor Pressure: 0.0133 mm Hg at 25°C Provides ~4× Lower Volatility than Saturated 2-Hexylcyclopentanone

The estimated vapor pressure of 2-hexylidenecyclopentan-1-one is 0.0133 mm Hg at 25 °C , which is approximately 3.9-fold lower than its saturated counterpart 2-hexylcyclopentanone (0.0517 mm Hg at 25 °C) [1], and comparable to the longer-chain 2-heptylcyclopentanone (0.0178 mm Hg at 25 °C) [2]. The shorter-chain 2-pentylcyclopentan-1-one is substantially more volatile at 0.132 mm Hg at 25 °C (~10× higher) [3]. The conjugated exocyclic double bond in 2-hexylidenecyclopentan-1-one contributes to reduced volatility relative to saturated analogs of similar carbon count, a property directly relevant to fragrance substantivity on skin and blotter tenacity. This lower vapor pressure translates to longer-lasting fragrance character while maintaining sufficient headspace diffusion for perceptible odor impact.

Vapor pressure Fragrance tenacity Volatility Perfumery Physicochemical characterization

LogP 3.07: Intermediate Lipophilicity Balances Hydroalcoholic Solubility vs. Oil-Phase Partitioning Relative to Saturated Analogs

2-Hexylidenecyclopentan-1-one has an ACD/LogP of 3.07 , positioning it at an intermediate lipophilicity among its structural analogs. The saturated 2-hexylcyclopentanone is more lipophilic with LogP values of 3.51-3.90 [1], the longer-chain 2-heptylcyclopentanone has LogP of 4.0 [2], while the shorter-chain 2-pentylcyclopentan-1-one has LogP of 3.02 [3]. This difference of ~0.44-0.83 log units relative to the saturated hexyl analog means 2-hexylidenecyclopentan-1-one partitions approximately 2.8- to 6.8-fold less into hydrophobic phases, enhancing compatibility with hydroalcoholic fragrance vehicles (typical for fine fragrances) while retaining sufficient oil solubility for leave-on cosmetic products. The conjugated double bond contributes to the reduced LogP compared to the fully saturated hexyl analog.

LogP Lipophilicity Fragrance formulation Partition coefficient Solubility

Regulatory Dual-Use Clearance: JECFA 'No Safety Concern' ADI for Flavor Plus IFRA Fragrance Standard Creates a Unique Procurement Gate

2-Hexylidenecyclopentan-1-one holds JECFA evaluation status with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent' (JECFA No. 1106, evaluation year 2002) [1], and simultaneously holds FEMA GRAS status (FEMA 2573) for food flavor use [2]. In contrast, the structurally closest saturated analog 2-hexylcyclopentanone (CAS 13074-65-2) carries FEMA 3552 for flavor use but with a different JECFA evaluation pathway and is primarily recognized as a fragrance material [3]. Within the broader cyclopentanone/cyclopentenone class, only a subset of fragrance ingredients possess this dual food-flavor plus fragrance regulatory clearance; the combination of JECFA approval with an IFRA Standard is shared by only two other compounds in the 25-member class (2-heptylidenecyclopentan-1-one and 3-methyl-2-(pentyloxy)-2-cyclopenten-1-one) [4]. This dual status means procurement for food-contact flavor applications is only possible with the JECFA-specified E/Z mixture (50/50), not with single-isomer alternatives.

JECFA FEMA GRAS IFRA Standard Flavor regulation Dual-use approval

Isomeric Composition: JECFA-Specified 50/50 E/Z Mixture vs. Cost-Prohibitive Single-Isomer Alternative

The JECFA and EFSA specification for 2-hexylidenecyclopentan-1-one defines the substance as a mixture of E and Z isomers at approximately 50/50 ratio (EFFA, 2012b) [1]. The single (2E)-isomer (CAS 103517-11-9) is commercially available but at dramatically higher cost: approximately €1,901 per gram for research-grade material, compared to the E/Z mixture at standard fragrance-ingredient pricing . Critically, all toxicological safety evaluations (RIFM, JECFA, IFRA) were conducted on the 50/50 E/Z mixture; the single-isomer alternative lacks equivalent safety clearance documentation [2]. For regulatory-compliant procurement, the JECFA specification mandates minimum 98% assay purity of the mixed-isomer substance, verified by NMR spectroscopy [3]. Selecting the single (2E)-isomer without equivalent safety data would constitute a different substance for regulatory purposes and could invalidate existing safety assessments.

E/Z isomerism Regulatory specification Procurement cost JECFA monograph Isomer purity

Evidence-Backed Application Scenarios for 2-Hexylidenecyclopentan-1-one Procurement


IFRA-Compliant Jasmine-Floral Fragrance Formulation with Documented Sensitization Threshold

Perfumers formulating jasmine-type fine fragrances can rely on 2-hexylidenecyclopentan-1-one's well-characterized LLNA EC3 value of 2.4% to establish IFRA-compliant maximum use concentrations [1]. Unlike the majority of cyclopentanone fragrance ingredients that lack sensitization-related usage caps, this compound's IFRA Standard provides a defined regulatory framework for safe formulation. The 50/50 E/Z isomeric mixture specified by JECFA ensures batch-to-batch consistency, while the LogP of 3.07 supports good performance in hydroalcoholic fine fragrance vehicles [2]. The vapor pressure of 0.0133 mm Hg at 25 °C provides longer tenacity than the more volatile 2-hexylcyclopentanone (0.0517 mm Hg) [3].

Biocatalytic Synthesis of 2-Hexylcyclopentanone via Enoate Reductase with Defined Conversion Kinetics

Researchers employing enoate reductase (EC 1.3.1.9) for the asymmetric reduction of α,β-unsaturated ketones can select 2-hexylidenecyclopentan-1-one as a substrate based on its quantitatively characterized conversion rates: 61% with NADH and 67% with NADPH [1]. This intermediate conversion efficiency—distinct from the complete reduction of the pentylidene analog (100%) and the partial conversion of the butylidene analog (81%)—makes the C6 hexylidene substrate suitable for kinetic studies on chain-length-dependent enzyme specificity or for synthetic strategies requiring controlled partial reduction [1].

Dual-Use Flavor-and-Fragrance Ingredient for Food-Contact Applications Requiring JECFA Clearance

Food product developers requiring a jasmine-floral flavor note with documented safety clearance can specify 2-hexylidenecyclopentan-1-one (FEMA 2573, JECFA 1106) based on its JECFA ADI of 'No safety concern at current levels of intake' [1]. Unlike 2-hexylcyclopentanone or 2-heptylcyclopentanone, which are primarily fragrance-registered with less comprehensive food-flavor toxicological dossiers, the JECFA evaluation for this compound includes a full toxicological monograph (FAS 50-JECFA 59/331) and a compendium specification (FNP 52 Add.10/72) with defined purity (≥98%), refractive index (1.477-1.484), and specific gravity (0.907-0.914) [2].

Structure-Odor Relationship Research on Exocyclic Double Bond Contribution to Jasmine Character

Academic and industrial olfactory research groups investigating the contribution of the α,β-unsaturated carbonyl system to jasmine-type odor character can employ 2-hexylidenecyclopentan-1-one as the unsaturated reference compound for direct paired comparison with its saturated analog 2-hexylcyclopentanone. The quantifiable physicochemical differences—LogP 3.07 vs. 3.51, vapor pressure 0.0133 vs. 0.0517 mm Hg, and density 0.986 vs. 0.89 g/cm³ [1]—enable controlled sensory studies where the effect of the exocyclic double bond on perceived odor quality can be isolated from confounding volatility differences. The JECFA specification for the 50/50 E/Z mixture ensures reproducible isomeric composition across studies [2].

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